molecular formula C11H18O5 B6592865 alpha-D-Apiose diacetonide CAS No. 25904-06-7

alpha-D-Apiose diacetonide

Cat. No.: B6592865
CAS No.: 25904-06-7
M. Wt: 230.26 g/mol
InChI Key: WGCOBUGUSFKJSL-RNSXUZJQSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Apiose diacetonide can be synthesized through a multi-step process involving the protection of the hydroxyl groups of apiose. One common method involves the use of acetone and an acid catalyst to form the diacetonide derivative. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Apiose diacetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted apiose derivatives .

Scientific Research Applications

Alpha-D-Apiose diacetonide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-D-Apiose diacetonide can be compared with other similar compounds, such as:

  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2-O-Isopropylidene-alpha-D-xylofuranose
  • 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose
  • 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

These compounds share similar protective groups and are used in similar applications, but this compound is unique due to its branched-chain structure and specific reactivity .

Properties

IUPAC Name

(3'aR,4S,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCOBUGUSFKJSL-RNSXUZJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)COC3C2OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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